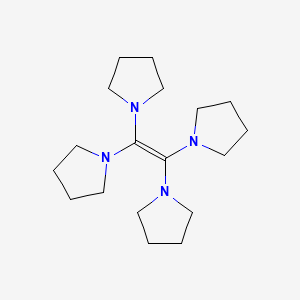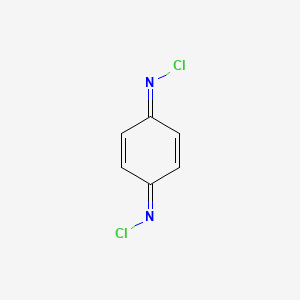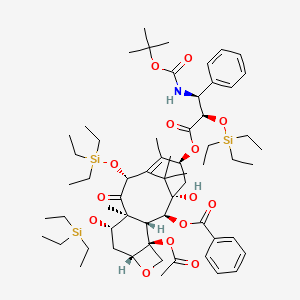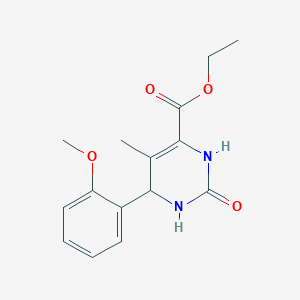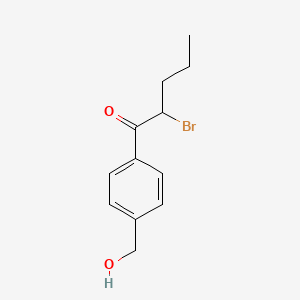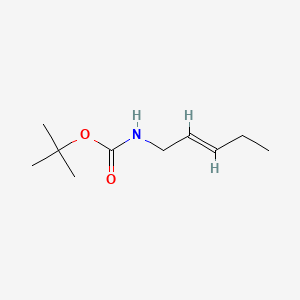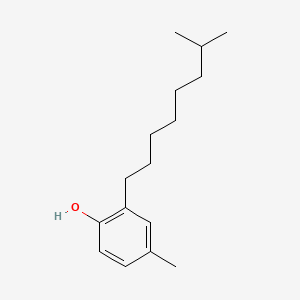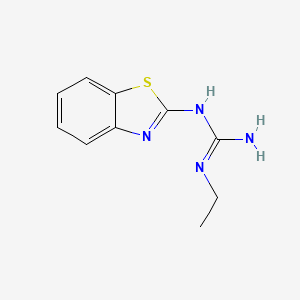
1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in various fields Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine typically involves the reaction of 2-aminobenzothiazole with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, base catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Applications De Recherche Scientifique
1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Mécanisme D'action
The exact mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-carboxylic acid: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Uniqueness: 1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine stands out due to its unique combination of the benzothiazole ring and ethylguanidine moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N4S |
|---|---|
Poids moléculaire |
220.30 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-2-ethylguanidine |
InChI |
InChI=1S/C10H12N4S/c1-2-12-9(11)14-10-13-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H3,11,12,13,14) |
Clé InChI |
KKBDNCAVQLYSCG-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(N)NC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
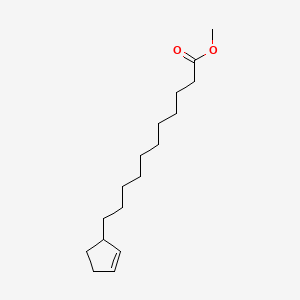

![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

